An In-depth Technical Guide to Pyrimidine-2,4,5,6-tetraamine Dihydrochloride: Discovery and History
An In-depth Technical Guide to Pyrimidine-2,4,5,6-tetraamine Dihydrochloride: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidine-2,4,5,6-tetraamine and its salts, particularly the dihydrochloride and sulfate forms, are pivotal intermediates in the synthesis of a wide array of biologically significant molecules, most notably antifolates such as methotrexate. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for Pyrimidine-2,4,5,6-tetraamine dihydrochloride. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of synthetic pathways to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
The pyrimidine nucleus is a fundamental scaffold in numerous biologically active compounds, including nucleic acids and various therapeutic agents.[1] Among the vast family of pyrimidine derivatives, Pyrimidine-2,4,5,6-tetraamine holds a significant position due to the versatile reactivity of its four amino groups, which allows for the construction of complex heterocyclic systems.[2] Its dihydrochloride salt offers enhanced stability and solubility, making it a preferred precursor in many synthetic applications.[2] This guide delves into the historical context of its discovery and the evolution of its synthesis, providing a technical foundation for its application in modern research.
Discovery and Historical Development
The journey of Pyrimidine-2,4,5,6-tetraamine is intertwined with the broader exploration of pyrimidine chemistry and the quest for novel therapeutic agents.
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Early 20th Century - Foundational Work: The groundwork for tetra-substituted pyrimidines was laid in the early 1900s. A key early synthesis was reported by Traube in 1904, which involved the reduction of a nitrosopyrimidine derivative.[3]
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Mid-20th Century - Emergence as a Key Intermediate: In 1947, Mallette and colleagues established foundational synthetic routes for tetraaminopyrimidine derivatives, which was a significant step forward in this chemical family.[2][4] The compound's prominence grew substantially with the work of Baugh and Shaw in 1964, who identified it as a crucial intermediate in the synthesis of antifolate compounds.[2] This discovery was a turning point, as antifolates were emerging as a critical class of anticancer drugs.
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1970s and 1980s - Industrial Interest and Process Optimization: The 1970s saw a surge in industrial interest in efficient synthetic pathways for Pyrimidine-2,4,5,6-tetraamine derivatives, driven by the demand for methotrexate and other antifolates.[2] United States patents from this era describe improved processes for its production, highlighting its growing importance in pharmaceutical manufacturing.[2][5] The evolution of synthetic methodologies continued through the 1980s, with a focus on optimizing reaction conditions and developing scalable processes.[2] The introduction of the dihydrochloride and sulfate salt forms was a crucial development to address the instability of the free base, which is prone to rapid oxidation.[2]
Physicochemical Properties
A summary of the known physicochemical properties of Pyrimidine-2,4,5,6-tetraamine and its salts is presented in Table 1. The dihydrochloride salt exhibits improved solubility in aqueous solutions compared to the free base.
Table 1: Physicochemical Properties of Pyrimidine-2,4,5,6-tetraamine and its Salts
| Property | Pyrimidine-2,4,5,6-tetraamine (Free Base) | Pyrimidine-2,4,5,6-tetraamine Dihydrochloride | Pyrimidine-2,4,5,6-tetraamine Sulfate |
| Molecular Formula | C₄H₈N₆ | C₄H₁₀Cl₂N₆ | C₄H₁₀N₆O₄S |
| Molecular Weight | 140.15 g/mol [6] | 213.05 g/mol | 238.23 g/mol |
| Appearance | - | White crystalline powder[7] | Pale yellow crystals[8] |
| Melting Point | - | ~298-300 °C[7] | > 218 °C (with decomposition)[8] |
| Solubility | Slightly soluble in water[8] | Highly soluble in water[7] | Soluble in water[8] |
| UV λmax (in H₂O) | - | - | 202 nm, 274 nm[8] |
Synthetic Methodologies
Several synthetic routes to Pyrimidine-2,4,5,6-tetraamine have been developed, primarily starting from 2,4,6-triaminopyrimidine. The key transformation is the introduction of an amino group at the C5 position.
Synthesis via Nitrosation and Reduction
A common and historically significant method involves the nitrosation of 2,4,6-triaminopyrimidine to form 2,4,6-triamino-5-nitrosopyrimidine, followed by reduction of the nitroso group to an amine.
Caption: Nitrosation and reduction pathway to Pyrimidine-2,4,5,6-tetraamine.
Synthesis via Azo Coupling and Reduction
An alternative approach involves the coupling of 2,4,6-triaminopyrimidine with a diazonium salt to form a 5-azo derivative, which is then reduced to the tetraamine.
Caption: Azo coupling and reduction pathway.
Experimental Protocols
The following are detailed experimental protocols derived from key patents for the synthesis of Pyrimidine-2,4,5,6-tetraamine salts.
Protocol 1: Synthesis of Pyrimidine-2,4,5,6-tetraamine Sulfite (from US Patent 4,167,633)
This protocol describes an in-situ preparation and reduction of the 5-nitroso intermediate.[5]
Workflow Diagram:
Caption: Workflow for the synthesis of Pyrimidine-2,4,5,6-tetraamine sulfite.
Methodology:
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Nitrosation: Dissolve 1.0 mole of 2,4,6-triaminopyrimidine in 1040 mL of water and 1.5 moles of acetic acid. Maintain the temperature in the range of 0-16 °C.[5]
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Add 1.0 mole of sodium nitrite to the reaction mixture while controlling the reaction temperature in the range of 0-20 °C. A stirrable slurry of 2,4,6-triamino-5-nitrosopyrimidine is formed.[5]
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Reduction: To the final reaction mixture, add sodium dithionite over a period of about 30 minutes to an hour, allowing the reaction mixture to reach 60 °C.[5]
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Isolation: Filter the hot reaction mixture.[5]
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Cool the filtrate to 5 °C to crystallize the product.[5]
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Separate the crystallized product, yielding Pyrimidine-2,4,5,6-tetraamine sulfite.[5]
Quantitative Data:
Protocol 2: Synthesis of Pyrimidine-2,4,5,6-tetraamine Sulfate (from US Patent 4,247,693)
This protocol utilizes zinc dust for the reduction of the 5-nitroso intermediate.[3]
Workflow Diagram:
Caption: Workflow for the synthesis of Pyrimidine-2,4,5,6-tetraamine sulfate.
Methodology:
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Reduction: React approximately one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) in water with about 2.0 to 2.5 molecular proportions of zinc dust and about 4.0 to 4.7 molecular proportions of a suitable acid to provide a reaction mixture with a pH below 7.[3]
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React the mixture at a temperature of about 20° to 65° C to form the acid salt of 2,4,5,6-tetraaminopyrimidine.[3]
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Adjust the pH to about 2.0 to 2.5 by adding the acid to form a solution of the salt.[3]
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Purification: Separate the insoluble materials to obtain a wet cake and a mother liquor.[3]
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Precipitation and Isolation: Add sulfuric acid to the mother liquor to adjust the pH to about 0.2 to 0.5 while maintaining the temperature at about 20° to 60° C.[3]
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Cool the reaction mixture to about 0° to 10° C to precipitate the 2,4,5,6-tetraaminopyrimidine sulfate.[3][9]
Quantitative Data:
Summary of Synthetic Data
The following table summarizes the quantitative data from the described synthetic protocols for easy comparison.
Table 2: Comparison of Synthetic Protocols for Pyrimidine-2,4,5,6-tetraamine Salts
| Protocol | Starting Material | Key Reagents | Product | Yield | Purity | Reference |
| 1 | 2,4,6-Triaminopyrimidine | NaNO₂, HOAc, Sodium dithionite | Sulfite Salt | 50-80% | 95% | US Patent 4,167,633[5] |
| 2 | 5-Nitroso-2,4,6-triaminopyrimidine | Zinc dust, Acid, H₂SO₄ | Sulfate Salt | 82.5-88.5% | 99.5% | US Patent 4,247,693[3] |
| 3 | 5-Phenylazo-2,4,6-triaminopyrimidine | Pd/C, H₂ | Sulfate Salt | ~97.5% (based on g obtained) | 97.5% | EP0115324B1[10] |
| 4 | 2,4,6-Triamino-5-nitrosopyrimidine | Sodium dithionite | Bisulfite Salt | 54% | Not specified | J. Am. Chem. Soc. 1947, 69, 1814[3] |
Conclusion
Pyrimidine-2,4,5,6-tetraamine dihydrochloride, along with its other salt forms, has a rich history rooted in the development of medicinal chemistry. From its early synthesis to its optimization for industrial-scale production, it has remained a critical building block for the synthesis of antifolates and other complex heterocyclic compounds. This guide provides researchers with a comprehensive historical and technical overview, including detailed and comparative synthetic protocols, to facilitate its continued application in drug discovery and development. The provided workflows and quantitative data offer a practical resource for the synthesis and utilization of this important chemical intermediate.
References
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- 3. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 4. 2,4,5,6-TETRAAMINOPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 6. tetra-Aminopyrimidine | C4H8N6 | CID 70487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4,5,6-Tetraaminopyrimidine Hydrochloride BP EP USP CAS 39944-62-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. ec.europa.eu [ec.europa.eu]
- 9. prepchem.com [prepchem.com]
- 10. EP0115324B1 - Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate - Google Patents [patents.google.com]
